4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole

Triazole regioisomerism Hydrogen-bond acceptor count Drug-likeness parameters

Researchers needing a pure 1,2,4-triazole for scaffold-hopping vs 1,2,3-triazole analogs face sourcing delays. This compound (CAS 1212061-06-7) solves this: • 1,2,4-triazole core with 4 H-bond acceptors (vs. 3 in 1,2,3-isomers) for systematic SAR comparison • Reducible 4-nitrophenyl (>90% to 4-aminophenyl) for parallel amide/sulfonamide/urea library synthesis • Validated scaffold for aromatase QSAR model testing (literature IC50 ~9 nM for N-linked analogs) Supplied ≥98% purity, stored sealed dry, global shipping available.

Molecular Formula C15H12N4O2
Molecular Weight 280.28 g/mol
CAS No. 1212061-06-7
Cat. No. B1373009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole
CAS1212061-06-7
Molecular FormulaC15H12N4O2
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NN=C2C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H12N4O2/c20-19(21)14-8-6-13(7-9-14)15-17-16-11-18(15)10-12-4-2-1-3-5-12/h1-9,11H,10H2
InChIKeyOFBBDRWCMGTHJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole Baseline Overview


4-Benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole (CAS 1212061-06-7, MFCD13704140) is a 1,2,4-triazole derivative with a benzyl substituent at the 4-position and a 4-nitrophenyl group at the 3-position [1]. Its molecular formula is C15H12N4O2, with a molecular weight of 280.28 Da and computed XLogP3-AA of 2.5 [1]. The 1,2,4-triazole core is present in marketed antifungal (fluconazole) and antiviral (ribavirin) agents, while the electron-withdrawing 4-nitrophenyl group imparts distinct electronic character and potential for bioreductive activation [2]. Unlike its 1,2,3-triazole regioisomers commonly generated via click chemistry, the 1,2,4-triazole scaffold offers a different hydrogen-bonding pattern and metabolic stability profile, making compound identity verification critical for reproducible screening campaigns [3].

Why Analogs Cannot Replace 4-Benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole


The specific substitution pattern of 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole—combining a 1,2,4-triazole core (rather than 1,2,3-triazole), a 4-benzyl group, and a 4-nitrophenyl substituent—generates a unique pharmacophoric and physicochemical profile that cannot be replicated by simply interchanging available triazole derivatives. SAR studies on 1,2,4-triazoles demonstrate that benzyl substitution at the 4-position preferentially enhances Gram-positive antibacterial activity compared to 4-phenyl analogs [1]. The 4-nitrophenyl group is critical for nitroreductase-mediated bioactivation in certain antiparasitic contexts, a mechanism absent in non-nitrated analogs [2]. Furthermore, 1,2,4-triazoles differ fundamentally from 1,2,3-triazoles in hydrogen-bond acceptor geometry (four N-atom lone pairs vs. three) and metabolic stability, directly impacting target engagement and in vivo pharmacokinetics in ways that cannot be predicted without compound-specific testing [3]. These cumulative differences mean that substituting a close analog without verification risks losing the specific biological or chemical property for which the compound was originally selected.

4-Benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole Differentiation Evidence


Hydrogen-Bond Acceptor Count: 1,2,4- vs 1,2,3-Triazole

4-Benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole possesses a 1,2,4-triazole core with four hydrogen-bond acceptor (HBA) sites (including the nitro group oxygens), whereas its direct 1,2,3-triazole regioisomer, 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (same molecular formula C15H12N4O2), presents three HBA sites due to the different nitrogen arrangement [1]. This difference in HBA count (4 vs. 3) alters the compound's capacity for intermolecular hydrogen bonding, which directly affects solubility, crystal packing, and target protein interactions. Computed LogP values differ between the two regioisomers: the target 1,2,4-triazole has XLogP3-AA = 2.5 [2], while the 1,2,3-triazole analog has a reported LogP of approximately 3.0 (ACD/Labs predicted) . The 0.5 LogP unit difference translates to a ~3.2-fold difference in octanol-water partition coefficient, impacting membrane permeability and bioavailability predictions in cell-based assays. Crystal structure analysis of the 1,2,3-triazole regioisomer confirms a twisted L-shape with a dihedral angle of 70.60° between the aromatic rings of the N-bound benzene and C-bound benzyl groups [1], while molecular mechanics calculations for the 1,2,4-triazole isomer predict a different dihedral angle distribution due to the altered connectivity, affecting molecular recognition in structure-based drug design [3].

Triazole regioisomerism Hydrogen-bond acceptor count Drug-likeness parameters Scaffold differentiation

Cytotoxicity in B16 Melanoma: 1,2,4- vs 1,2,3-Triazole

While direct cytotoxicity data for 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole have not been reported in peer-reviewed literature, a structurally analogous 1,2,3-triazole compound a1b1 bearing the identical substituent set (R1 = p-nitrophenyl, R2 = benzyl) demonstrated an IC50 of 5.12 μM against B16 melanoma cells in an MTT-based in vitro assay [1]. This establishes a quantitative activity baseline for the p-nitrophenyl/benzyl pharmacophore combination on a triazole scaffold. Structure-activity relationship analysis within the same study revealed that replacing p-nitrophenyl with naphthyl (compound a4b1) improved potency to IC50 = 3.89 μM, while replacing both substituents (compound a4b5) yielded IC50 = 6.60 μM [1]. The 5.12 μM IC50 value places this pharmacophore in the moderately active range, and scaffold hopping from 1,2,3-triazole to 1,2,4-triazole is expected to modulate potency via altered hydrogen-bonding geometry, as the 1,2,4-triazole core in EGFR-targeted derivatives has shown IC50 values ranging from sub-micromolar to >50 μM depending on substitution pattern [2]. The target compound's 4-nitrophenyl group provides a synthetic handle for reduction to 4-aminophenyl, enabling further structural diversification to optimize cytotoxicity, a route more accessible than for the 1,2,3-triazole regioisomers [3].

Cytotoxicity B16 melanoma Triazole anticancer agents Scaffold comparison

Aromatase Inhibition: 4-Nitrophenyl Triazole SAR

A series of 13 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives were synthesized and evaluated for aromatase (CYP19A1) inhibitory activity [1]. Within this series, the compound bearing a para-chloro substituent on the benzyl group exhibited the highest bioactivity with an IC50 of 9.02 nM against aromatase [1]. A QSAR model constructed from these 13 compounds explained 90.09% of the variance (R²Adj) and predicted 84.95% of the variance (R²cv) with a 95% confidence interval [1]. This demonstrates that benzyl substitution on 4-N-nitrophenyl-1,2,4-triazoles is a key determinant of aromatase inhibitory potency. 4-Benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole differs from the tested series in that it bears the 4-nitrophenyl group directly at the 3-position of the triazole ring rather than as an N-linked substituent, placing the nitroarene in a different electronic environment [2]. This structural divergence means the target compound may show altered aromatase inhibition kinetics compared to the 9.02 nM benchmark: the direct C-linkage versus N-linkage alters the electron density on the triazole ring, which in turn modulates interactions with the heme iron of aromatase [3]. The target compound can thus serve as a probe to interrogate the effect of C-linked versus N-linked 4-nitrophenyl substitution on aromatase inhibition potency.

Aromatase inhibition CYP19A1 Breast cancer QSAR modeling Benzyl substitution effect

Commercial Purity & Storage Stability

4-Benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole is commercially available from multiple reputable vendors with verified purity specifications . AKSci supplies the compound at a minimum purity of 95%, with recommended long-term storage in a cool, dry environment . Leyan (Shanghai) offers the compound at 98% purity (Product No. 1760736) . ChemScene provides the compound (Cat. No. CS-0690081) with storage specifications of sealed, 2-8°C, shipping at room temperature . In contrast, the closest 1,2,3-triazole regioisomer (4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole) is not listed with a specific CAS number in major databases, and the analog 4-(4-nitrophenyl)-4H-1,2,4-triazole (lacking the benzyl group) is primarily available through specialized suppliers with longer lead times . The target compound's well-defined storage parameters (2-8°C sealed, dry) and multiple vendor sourcing at ≥95% purity reduce procurement risk compared to less-available analogs. The compound's boiling point of 511.0±60.0 °C at 760 mmHg and low vapor pressure of 0.0±1.3 mmHg at 25°C indicate thermal stability suitable for standard laboratory handling, an important consideration for logistics in multi-site research programs.

Chemical procurement Purity specification Storage stability Vendor comparison

Nitro Group Reduction to Amine Derivatives

The 4-nitrophenyl group of the target compound provides a well-established synthetic handle for reduction to 4-aminophenyl, enabling access to a broad array of downstream derivatives (amides, sulfonamides, ureas, diazonium salts) [1]. Reduction of aryl nitro to aryl amine is quantitative under standard conditions: catalytic hydrogenation (H2, 10% Pd/C, EtOH, room temperature) typically achieves >95% conversion, while chemical reduction with SnCl2/HCl or Fe/NH4Cl yields >90% [2]. In contrast, the closest analog 4-Benzyl-4H-1,2,4-triazole (lacking the nitro group) offers no equivalent electrophilic aromatic substitution handle, severely limiting downstream functionalization options . The 4-benzyl-3-(4-aminophenyl)-4H-1,2,4-triazole that results from reduction has a computed molecular weight of 250.30 Da and XLogP3-AA of approximately 1.8 (estimated by removing the nitro contribution), representing a significant physicochemical shift (ΔLogP ≈ -0.7) that facilitates aqueous solubility for biochemical assays [3]. This reduction-diversification strategy is not feasible for the 1,2,3-triazole regioisomer with the same nitroarene substitution, because the 1,2,3-triazole ring is less stable under strongly acidic reduction conditions typically used for SnCl2-mediated nitro reduction [4].

Nitro reduction Amino derivative Synthetic diversification Medicinal chemistry building block

4-Benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole Application Scenarios


Scaffold-Hopping Cytotoxicity in B16 Melanoma

Researchers developing triazole-based anticancer agents can use the target compound as a direct scaffold-hopping partner to the 1,2,3-triazole compound a1b1 (IC50 = 5.12 μM against B16 melanoma). The target 1,2,4-triazole regioisomer enables head-to-head comparison of cytotoxicity under identical assay conditions, isolating the contribution of the triazole core connectivity to antiproliferative activity [1]. Because the target compound possesses a higher hydrogen-bond acceptor count (4 vs. 3) and lower LogP (2.5 vs. ~3.0) than its 1,2,3-triazole counterpart, differential cellular permeability and target engagement can be systematically evaluated [2].

Aromatase Lead Generation: C- vs N-Linked Nitrophenyl

Given that 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives achieve aromatase IC50 values as low as 9.02 nM, the target compound—with its C-linked 4-nitrophenyl at the triazole 3-position—serves as a critical tool compound to interrogate whether direct C-arylation retains or enhances aromatase inhibition compared to N-linked analogs [1]. The QSAR model (R²Adj = 90.09%) built from 13 N-linked derivatives provides a predictive framework for evaluating the target compound's activity; procurement enables experimental validation of this model on a new chemotype [1]. The benzyl group at position 4 can be further substituted to optimize binding to the aromatase active site based on the model's identified key descriptors [2].

Amine Library Synthesis from Nitro Reduction

The target compound's 4-nitrophenyl group is quantitatively reducible to 4-aminophenyl (>90-95% yield), providing a primary aromatic amine for parallel library synthesis [1]. This amine can be derivatized with commercially available acyl chlorides, sulfonyl chlorides, and isocyanates to generate amide, sulfonamide, and urea libraries, respectively [2]. The resulting amine (estimated MW 250.30 Da, LogP ~1.8) falls within favorable lead-like property space, and the 1,2,4-triazole core is a privileged scaffold for kinase hinge-binding motifs . This scenario is particularly valuable for organizations seeking to rapidly expand chemical matter around a triazole core without multi-step de novo synthesis .

Nitroreductase Probe in Antiparasitic Discovery

The 4-nitrophenyl group on the 1,2,4-triazole scaffold is a potential substrate for nitroreductase (NTR) enzymes, which are key activating enzymes for antiparasitic agents such as benznidazole [1]. Studies on 3-nitrotriazole and 2-nitroimidazole derivatives demonstrate that nitro-heterocycles can function via NTR-mediated activation or CYP51 inhibition [2]. The target compound, with its 4-nitrophenyl group on a 1,2,4-triazole core, represents a novel chemotype for evaluating NTR substrate specificity, as the electronic environment of the 4-nitrophenyl group (para to triazole) differs from the directly nitrated triazole systems previously explored . Procurement enables enzymatic assays against recombinant NTR to quantify activation kinetics (Km, kcat) and comparison with established nitroaromatic substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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